2-Octylisoindoline-1,3-dione
Overview
Description
2-Octylisoindoline-1,3-dione is a chemical compound with the molecular formula C16H21NO2 . It is a derivative of isoindoline-1,3-dione, also known as phthalimides .
Synthesis Analysis
Isoindolines, including 2-Octylisoindoline-1,3-dione, have been synthesized using various methods . A green synthesis technique for isoindolines/dioxoisoindolines has been developed, which involves simple heating and relatively quick solventless reactions . These compounds are derived from analogs of important biogenic amines .Molecular Structure Analysis
The molecular structure of 2-Octylisoindoline-1,3-dione consists of a fused heterocyclic ring system . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Chemical Reactions Analysis
The synthesis of 2-Octylisoindoline-1,3-dione involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . The reaction involves the use of various substituted tetraynes and imidazole derivatives .Physical And Chemical Properties Analysis
2-Octylisoindoline-1,3-dione has a molecular weight of 259.343 Da . More specific physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
Antimicrobial Activity
- Synthesis and Biological Properties : A study involving the synthesis and characterization of metal complexes with isoindoline-1,3-dione derivatives showed significant antimicrobial activity. These complexes were compared to standard drugs, showcasing their potential in antimicrobial applications (Sabastiyan & Suvaikin, 2012).
Green Chemistry and Synthesis
- Eco-Friendly Synthesis : The Water Extract of Onion Peel Ash (WEOPA) method was utilized for synthesizing isoindoline-1,3-dione derivatives. This approach highlights the importance of eco-friendly methods in chemical synthesis, avoiding harmful reagents and promoting bio-waste management (Journal et al., 2019).
Catalysis and Chemical Reactions
- Use in Heterogeneous Catalysis : 2-Aminoisoindoline-1,3-Dione-functionalized nanoparticles demonstrated efficiency as catalysts in the synthesis of 4H-pyrans. This process highlights the role of isoindoline-1,3-dione derivatives in facilitating environmentally friendly chemical reactions (Shabani et al., 2021).
Biological and Medicinal Applications
- Potential Alzheimer's Treatment : Research on 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones derivatives revealed their potential as multifunctional anti-Alzheimer agents. These compounds showed promising results in inhibiting key enzymes associated with Alzheimer's disease (Panek et al., 2018).
Material Science and Engineering
- Optoelectronic Applications : Novel Acridin-Isoindoline-1,3-Dione derivatives have been synthesized for optoelectronic applications. Their photophysical and thermal properties were studied, emphasizing the potential use of these derivatives in material science (Mane et al., 2019).
Safety And Hazards
Future Directions
The future directions for the research and application of 2-Octylisoindoline-1,3-dione and similar compounds could involve further exploration of their potential as antipsychotic agents . Additionally, the development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge , suggesting an area for future research.
properties
IUPAC Name |
2-octylisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-3-4-5-6-9-12-17-15(18)13-10-7-8-11-14(13)16(17)19/h7-8,10-11H,2-6,9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAXQEVNKBTMIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70324306 | |
Record name | 2-Octyl-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70324306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Octylisoindoline-1,3-dione | |
CAS RN |
59333-62-9 | |
Record name | NSC406346 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406346 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Octyl-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70324306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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